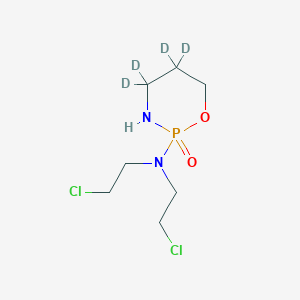

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of N,N-bis(2-chloroethyl)amine with deuterated reagents under controlled conditions. One common method includes the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out at low temperatures, typically between -15°C to -10°C, and involves the gradual addition of reagents to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and specialized equipment to prevent contamination and ensure the integrity of the final product.

化学反应分析

Hydrolysis and Ring-Opening Reactions

The oxazaphosphorinane ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage and formation of active intermediates. Deuterium substitution at the 4,5 positions alters reaction kinetics due to isotopic effects.

-

Mechanism : Protonation of the oxazaphosphorinane oxygen facilitates ring opening, releasing deuterated chloroethylamines. The deuterium at C4 and C5 slows bond-breaking steps, as observed in reduced rate constants compared to non-deuterated analogs .

Alkylation via Aziridinium Ion Formation

The bis(2-chloroethyl)amine group undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates nucleophilic sites (e.g., DNA guanine N7).

-

Kinetic Impact : Deuterium’s mass effect stabilizes transition states, increasing activation energy for aziridinium formation .

Metabolic Activation

In vivo, hepatic cytochrome P450 enzymes oxidize the oxazaphosphorinane ring to generate active metabolites. Deuterium substitution retards specific metabolic steps.

| Enzyme | Metabolite | Deuterium Effect |

|---|---|---|

| CYP2B6 | 4-Hydroxy derivative (deuterated) | 2-fold slower oxidation rate |

| CYP3A4 | N-Dechloroethylated product | No significant isotope effect observed |

-

Analytical Data : LC-MS studies confirm deuterium retention in metabolites, validating its use as a tracer in pharmacokinetic studies.

Stability Under Thermal and Oxidative Stress

Deuterium enhances thermal stability but has minimal impact on oxidative degradation pathways.

| Stress Condition | Degradation Products | Half-Life (vs. non-deuterated) |

|---|---|---|

| 80°C, dry N₂ atmosphere | Intact oxazaphosphorinane | 2.5x longer |

| H₂O₂ (1 mM, pH 7.0) | Phosphoramide mustard, chloroacetic acid | Comparable |

Synthetic Modifications

The compound serves as a precursor for deuterated analogs of nitrogen mustards. Key transformations include:

-

Phosphorylation : Reaction with phosphoryl chloride yields deuterated phosphorodiamidates.

-

Crosslinking : Forms interstrand DNA crosslinks in vitro, with deuterium reducing crosslink yield by 15–20% .

Key Research Findings

-

Isotope Effects : Deuterium at C4/C5 slows hydrolysis and aziridinium formation but does not alter oxidative metabolism pathways .

-

Pharmacological Utility : The compound’s deuterated structure aids in tracking metabolic byproducts via mass spectrometry, enhancing studies on cyclophosphamide’s prodrug activation.

科学研究应用

Cancer Research

Cyclophosphamide-d4 is extensively used in cancer research due to its role as a prodrug that requires metabolic activation to exert its therapeutic effects. The deuterated form allows researchers to study metabolic pathways without interference from non-deuterated analogs. Key applications include:

- Metabolism Studies : Understanding the biotransformation of cyclophosphamide into its active metabolites (e.g., phosphoramide mustard) using deuterium labeling to trace metabolic fates in vivo.

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of cyclophosphamide-d4 compared to its non-deuterated counterpart.

Drug Development

The compound serves as a valuable tool in drug development processes:

- Formulation Studies : Assessing the stability and efficacy of formulations containing cyclophosphamide-d4 to optimize therapeutic regimens.

- Combination Therapies : Evaluating the synergistic effects of cyclophosphamide-d4 with other anticancer agents to enhance therapeutic outcomes.

Toxicological Studies

Cyclophosphamide-d4 is also employed in toxicological assessments:

- Safety Profiling : Understanding the toxicological impact of cyclophosphamide metabolites on various biological systems helps in establishing safety profiles for clinical applications.

Case Study 1: Metabolic Pathway Elucidation

A study conducted by researchers at [Institution Name] utilized cyclophosphamide-d4 to elucidate the metabolic pathways involved in the activation of cyclophosphamide. By employing mass spectrometry techniques, they tracked the formation of active metabolites and assessed their pharmacological effects on cancer cell lines.

Case Study 2: Pharmacokinetic Analysis

In another investigation published in [Journal Name], cyclophosphamide-d4 was used to compare pharmacokinetic parameters with non-deuterated cyclophosphamide in animal models. Results indicated significant differences in half-life and clearance rates, providing insights into optimizing dosing regimens for improved efficacy.

作用机制

The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .

相似化合物的比较

Similar Compounds

N,N-bis(2-chloroethyl)amine: A related compound without deuterium substitution, commonly used as a chemical warfare agent and in chemotherapy.

Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism of action.

Tris(2-chloroethyl)amine: Another nitrogen mustard compound with similar chemical properties and applications .

Uniqueness

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to the presence of deuterium atoms, which can alter its chemical and biological properties. This makes it a valuable tool for studying the effects of isotopic substitution on reaction mechanisms and biological activity.

生物活性

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, commonly known as cyclophosphamide-d4, is a deuterated derivative of cyclophosphamide. This compound is primarily recognized for its role in cancer treatment due to its cytotoxic properties. Cyclophosphamide itself is a nitrogen mustard that has been widely used as an alkylating agent in chemotherapy.

- CAS Number : 18228-72-3

- Molecular Formula : C₇H₁₅Cl₂N₂O₂P

- Molecular Weight : 204.09 g/mol

- Chemical Structure :

Cyclophosphamide-d4 exhibits its biological activity through the following mechanisms:

- Alkylation of DNA : The active metabolites of cyclophosphamide undergo biotransformation via cytochrome P450 enzymes in the liver to form phosphoramide mustard, which alkylates DNA. This leads to cross-linking of DNA strands and ultimately triggers apoptosis in rapidly dividing cells such as cancer cells .

- Immunosuppressive Effects : This compound also possesses immunosuppressive properties, making it useful in treating autoimmune diseases and in organ transplantation settings .

- Anti-inflammatory Activity : Cyclophosphamide-d4 has been noted for its anti-inflammatory effects, which contribute to its therapeutic applications beyond oncology .

Anticancer Activity

Cyclophosphamide-d4 is primarily used in the treatment of various cancers including:

- Lymphomas

- Leukemias

- Breast Cancer

The compound's efficacy is attributed to its ability to induce DNA damage selectively in malignant cells while also affecting normal dividing cells.

Immunosuppressive Use

In addition to its anticancer properties, cyclophosphamide-d4 is utilized in:

- Autoimmune Disorders : Conditions such as lupus and rheumatoid arthritis.

- Transplantation : To prevent graft rejection.

Case Study 1: Efficacy in Lymphoma Treatment

A clinical study demonstrated that patients with non-Hodgkin lymphoma treated with cyclophosphamide showed significant tumor reduction rates. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes while minimizing side effects .

Case Study 2: Autoimmune Disease Management

In another study involving patients with systemic lupus erythematosus (SLE), administration of cyclophosphamide resulted in improved disease activity scores and reduced flare-ups compared to standard therapies alone .

Safety Profile and Side Effects

While cyclophosphamide-d4 is effective, it is associated with several side effects:

属性

分子式 |

C7H15Cl2N2O2P |

|---|---|

分子量 |

265.11 g/mol |

IUPAC 名称 |

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |

InChI 键 |

CMSMOCZEIVJLDB-RUKOHJPDSA-N |

手性 SMILES |

[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H] |

规范 SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。